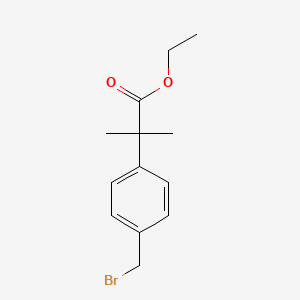

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester

Vue d'ensemble

Description

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a chemical compound with the molecular formula C14H16BrO2. It is a derivative of propionic acid and contains a bromomethyl group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-bromomethylbenzoic acid as the starting material.

Reaction Steps:

Esterification: The carboxylic acid group of 4-bromomethylbenzoic acid is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Methylation: The benzene ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods:

Batch Process: The compound can be synthesized in a batch process where the reaction steps are carried out sequentially in a controlled environment.

Continuous Process: For large-scale production, a continuous process involving continuous flow reactors can be employed to improve efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the bromomethyl group to a methylene group.

Substitution: Substitution reactions can occur at the bromomethyl group, replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alkanes and alcohols.

Substitution Products: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- This compound serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), notably Loxoprofen Sodium, which is used for pain relief and inflammation reduction. The bromomethyl group enhances the compound's reactivity, allowing for effective transformations into biologically active molecules.

Synthesis of Other Drug Candidates

- Beyond Loxoprofen, 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is utilized in synthesizing various other pharmaceutical compounds. For example, it has been employed in the production of unsymmetrical 5-Phenyl-1,3,4-Oxadiazoles, achieving high yields (up to 93%) in specific reactions. These oxadiazoles have potential applications in anti-inflammatory therapies.

Biological Activity

- Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. The lipophilicity imparted by the bromomethyl substituent enhances its bioavailability and interaction with biological targets, making it suitable for further development in medicinal chemistry.

Analytical Chemistry Applications

Boronic Acid Derivatives

- The compound can be transformed into boronic acids, which are increasingly utilized in sensing applications. These boronic acids interact with diols and strong Lewis bases, leading to their utility in various analytical methods for detecting biological molecules.

Detection Methods

- The interactions of boronic acids derived from this compound allow for sensitive detection methods at the interface of sensing materials or within bulk samples. This capability is particularly valuable in biochemical assays and environmental monitoring.

Material Science Applications

Synthesis of Functionalized Materials

- This compound can also be used to synthesize functionalized materials such as triazole-tethered isatin–coumarin hybrids. These hybrids have been screened for various biological properties, indicating their potential use in developing new therapeutic agents.

Mécanisme D'action

The mechanism by which 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

2-(4-Bromomethyl)phenylpropionic acid: This compound is similar but lacks the methyl group and ethyl ester group.

2-(4-Bromomethyl)phenylacetic acid: This compound has an acetic acid derivative instead of a propionic acid derivative.

2-(4-Bromomethyl)phenylbutyric acid: This compound has a butyric acid derivative instead of a propionic acid derivative.

Uniqueness: 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is unique due to the presence of both the methyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological relevance.

Synthesis

The synthesis of this compound involves several steps. Initially, 2-(4-methylphenyl)propionic acid is brominated to yield the bromomethyl derivative. The reaction typically employs bromine in an organic solvent like ethyl acetate, followed by purification through recrystallization. The overall yield of this compound can reach up to 79% .

Antiinflammatory Properties

The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies indicate that derivatives of 2-(4-bromomethyl-phenyl)-2-methyl-propionic acid exhibit significant inhibition of both COX-1 and COX-2 enzymes. This suggests potential applications as nonsteroidal anti-inflammatory drugs (NSAIDs) in treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that the compound possesses antimicrobial properties against various bacterial strains. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacterial strains suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, studies have also reported antioxidant activities associated with this compound. The ability to scavenge free radicals can contribute to its therapeutic effects in oxidative stress-related diseases .

Study on COX Inhibition

A study focused on synthesizing various 2-phenylpropionic acid derivatives, including the bromomethyl variant, evaluated their COX inhibitory activities. Results indicated that specific substitutions on the phenyl ring significantly enhanced COX-2 selectivity, making these derivatives promising leads for developing selective anti-inflammatory agents .

Antimicrobial Evaluation

In a comparative study of various synthesized compounds, this compound exhibited potent antimicrobial activity with MIC values lower than those of standard antibiotics against resistant strains of bacteria. This highlights its potential as a novel antibiotic agent .

Data Summary

| Biological Activity | Effect | MIC Values |

|---|---|---|

| COX-1 Inhibition | Significant | Not specified |

| COX-2 Inhibition | Significant | Not specified |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | <0.5 mg/dL |

| Antioxidant Activity | Positive effect on free radical scavenging | Not specified |

Propriétés

IUPAC Name |

ethyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)11-7-5-10(9-14)6-8-11/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPKUWQBZLJGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.